molecular formula C7H7F3N2 B123650 6-Methyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 165385-89-7

6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B123650
CAS No.: 165385-89-7
M. Wt: 176.14 g/mol
InChI Key: LCSAFGRUAPRSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4-(trifluoromethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to the pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives, such as “6-Methyl-4-(trifluoromethyl)pyridin-2-amine”, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines, including “6-Methyl-4-(trifluoromethyl)pyridin-2-amine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Methyl-4-(trifluoromethyl)pyridin-2-amine involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride in the presence of sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO) as a solvent. The reaction is typically carried out at elevated temperatures (around 130°C) for about 24 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated through extraction and purification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation reactions can produce N-oxides or other oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of pharmaceutical agents and other biologically active compounds .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-6(11)12-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAFGRUAPRSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593687
Record name 6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165385-89-7
Record name 6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-chloro-6-methyl-4-(trifluoromethyl)pyridine (5.0 g) and conc ammonium hydroxide (150 mL) were heated at 180° C. in a steel reaction vessel with mechanical stirring overnight. The contents were allowed to cool and partitioned between CH2Cl2 and water. The CH2Cl2 layer was dried (MgSO4) and concentrated in vacuo leaving 2-amino-6-methyl-4-(trifluoromethyl)pyridine as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4.7 g 2-chloro-6-methyl-4-trifluoromethyl-pyridine and 80 g ammonia was heated in an autoclave at 120° C. for 24 h. Ammonia was allowed to evaporate and the residue was purified on silica gel with methylene chloride:methanol:ammonia=9:1:0.1 to yield 4.01 g of the title compound as off white crystals MS (ISP) M+H+=177.1 melting at 53.5-54.5° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-Methyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
6-Methyl-4-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.